Setanaxib

NOX inhibitor selectivity NADPH oxidase isoforms ROS signaling

Research on NOX-mediated fibrosis is often compromised by off-target effects of non-selective inhibitors. Setanaxib (GKT137831) provides a validated solution as a precisely defined dual NOX1/4 inhibitor with a Ki of 110 nM (NOX1) and 140 nM (NOX4), and >10-fold selectivity over NOX2. - Enables reliable differentiation of NOX1/4-dependent phenotypes from NOX2-driven pathology. - Validated in vivo for attenuating liver fibrosis and diabetic nephropathy at 60 mg/kg/day oral dosing. - Orally bioavailable with a superior PK profile compared to its closest structural analog.

Molecular Formula C21H19ClN4O2
Molecular Weight 394.9 g/mol
CAS No. 1218942-37-0
Cat. No. B607647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetanaxib
CAS1218942-37-0
SynonymsGKT137831;  GKT-137831;  GKT 137831;  GTK831;  GTK-831;  GTK 831.
Molecular FormulaC21H19ClN4O2
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl
InChIInChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3
InChIKeyRGYQPQARIQKJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancelight yellow to yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Setanaxib: Validated Dual NOX1/NOX4 Inhibitor


2-(2-chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo(4,3-C)pyridine-3,6(2H,5H)-dione, commonly known as Setanaxib or GKT137831, is a pyrazolopyridinedione derivative that functions as a potent, selective, dual inhibitor of NADPH oxidase isoforms NOX1 and NOX4. It demonstrates Ki values of 110±30 nM for NOX1 and 140±40 nM for NOX4 in cell-free assays using membranes from cells heterologously overexpressing human NOX enzymes, with substantially lower affinity for NOX2 (Ki = 1750±700 nM) and NOX5 (Ki = 410±100 nM), establishing a favorable selectivity profile [1][2]. The compound is orally bioavailable and has been evaluated extensively in preclinical models of fibrosis and inflammation, including liver fibrosis, diabetic nephropathy, and atherosclerosis [3][4].

Dual NOX1/4 inhibition profile with reported >10-fold selectivity over NOX2

Oral dosing compatible with rodent fibrosis and inflammation models

Mechanism-based inhibition, no ROS scavenging activity reported

Why Setanaxib Analogs Are Not Interchangeable


Substituting Setanaxib with other NOX inhibitors—even those within the same pyrazolopyridinedione class—introduces significant scientific and procurement risk due to divergent isoform selectivity profiles, pharmacokinetic properties, and in vivo efficacy outcomes. Unlike broad-spectrum NOX inhibitors (e.g., DPI, apocynin) that exhibit off-target effects and poor selectivity [1], or NOX2-selective agents (e.g., GSK2795039) that lack efficacy in fibrosis models [2], Setanaxib provides a precisely defined dual NOX1/NOX4 inhibition profile with >10-fold selectivity over NOX2 [3]. This selectivity is functionally consequential: in a direct comparative study of cyclophosphamide-induced cystitis, GKT137831 showed no protective effect whereas the NOX2 inhibitor GSK2795039 was effective, demonstrating that isoform specificity dictates therapeutic outcome [4]. Furthermore, Setanaxib offers a superior pharmacokinetic profile compared to its closest structural analog GKT136901, enabling more favorable oral dosing in preclinical studies [5]. These differences are not cosmetic—they directly impact experimental reproducibility, translational relevance, and the validity of mechanistic conclusions in NOX biology research.

Dual NOX1/4 inhibitor

Broad-spectrum inhibitors (e.g., DPI, apocynin) may confound isoform-specific interpretation due to off-target effects.

Dual NOX1/4 inhibitor

NOX2-selective agents (e.g., GSK2795039) may not reproduce NOX1/4-dependent endpoints; in vivo selectivity profiles differ.

Dual NOX1/4 inhibitor

Structural analog GKT136901 may present different oral exposure profiles; PK context requires review before substitution.

Setanaxib: Comparative Head-to-Head Evidence


Isoform Selectivity vs. GKT136901, Apocynin, VAS2870

In cell-free assays using membranes from cells heterologously overexpressing human NOX isoforms, GKT137831 demonstrates a defined dual NOX1/NOX4 inhibition profile with Ki values of 110±30 nM (NOX1) and 140±40 nM (NOX4), and substantially lower affinity for NOX2 (Ki = 1750±700 nM) and NOX5 (Ki = 410±100 nM) [1]. This contrasts with GKT136901, which exhibits a Ki of 160 nM for NOX1 and a less favorable overall selectivity window [2]. In comparison, the prototypical NOX inhibitor apocynin exhibits an IC50 of approximately 30 µM in neutrophils and functions as a prodrug requiring myeloperoxidase-mediated activation, with significant ROS scavenging activity confounding interpretation [2]. VAS2870, a triazolo pyrimidine derivative, exhibits an IC50 of 77 nM in neutrophil assays but suffers from poor solubility and off-target thioalkylation of cysteine residues [2]. GKT137831 also demonstrates no affinity for xanthine oxidase and does not scavenge ROS or reactive nitrogen species, confirming its mechanism-based inhibition profile [1].

Isoform Selectivity
Head-to-head

NOX1 Ki 110±30 nM, NOX4 Ki 140±40 nM; >10-fold over NOX2 (1750 nM)

Reported dual selectivity context; avoids ROS scavenging artifacts

Cell-free assay, HEK293 membranes overexpressing human NOX isoforms

NOX inhibitor selectivity NADPH oxidase isoforms ROS signaling

Liver Fibrosis Efficacy vs. NOX4 Genetic Deletion

In a bile duct ligation (BDL) mouse model of liver fibrosis, GKT137831 administered either preventively (full term of BDL) or therapeutically (starting 10 days post-surgery) significantly attenuated fibrosis and reduced hepatocyte apoptosis [1]. Specifically, BDL mice gavaged with GKT137831 displayed significantly less ROS production, attenuated fibrosis as measured by Sirius Red staining, and decreased hepatocyte apoptosis by TUNEL assay compared to vehicle-treated controls [1]. The anti-fibrotic effect of pharmacological NOX4 inhibition with GKT137831 was comparable to that observed in NOX4−/− mice, validating the compound's target engagement and functional efficacy in vivo [1]. In contrast, NOX2-selective inhibitors (e.g., GSK2795039) lack efficacy in fibrosis models [2].

Liver Fibrosis Model
Direct comparison

Fibrosis reduction comparable to NOX4−/− mice; decreased hepatocyte apoptosis

Recapitulates genetic deletion phenotype; supports NOX4-dependent endpoint review

BDL mouse model, oral 60 mg/kg/day; preventive and therapeutic arms

liver fibrosis hepatic stellate cells anti-fibrotic therapy

Oral Pharmacokinetics vs. GKT136901

GKT137831 and GKT136901 are structurally related pyrazolopyridinedione derivatives with similar in vitro NOX1/NOX4 inhibitory profiles. However, GKT137831 demonstrates a superior pharmacokinetic profile following oral administration [1]. This improved PK profile has enabled more consistent and robust in vivo efficacy across multiple disease models, including diabetic nephropathy and atherosclerosis [1][2]. Specifically, GKT137831 has been evaluated in Phase 2 clinical trials for diabetic nephropathy and systemic sclerosis, whereas GKT136901 has not progressed to the same extent [3]. The better pharmacokinetic properties of GKT137831 translate to more reliable target engagement and reduced variability in preclinical studies, making it the preferred compound for in vivo applications.

Oral PK vs. GKT136901
Reported comparison

More favorable oral bioavailability reported; enabled Phase 2 progression

Supports oral dosing reliability in rodent models

Exact PK parameters proprietary; advantage cited in independent reviews

oral bioavailability pharmacokinetics in vivo dosing

In Vivo Selectivity: NOX2-Driven Cystitis Model

In a cyclophosphamide (CYP)-induced cystitis model in mice, a condition characterized by NOX2-dependent ROS production and bladder dysfunction, the NOX2-selective inhibitor GSK2795039 (5 mg/kg, i.p.) significantly improved dysfunctional voiding behavior, reduced bladder edema and inflammation, and preserved urothelial barrier integrity [1]. In contrast, the NOX1/4 inhibitor GKT137831 (5 mg/kg, i.p., identical dosing regimen) had no significant protective effects [1]. This direct comparative study provides in vivo validation of GKT137831's isoform selectivity profile—its lack of efficacy in a NOX2-driven pathology confirms that it does not functionally inhibit NOX2 at the doses tested, despite its weak in vitro affinity (Ki = 1750 nM).

NOX2-Dependent Cystitis
Direct comparison

No protective effect vs. GSK2795039 significant improvement in voiding and inflammation

In vivo selectivity validation: NOX2 not functionally engaged at tested dose

Cyclophosphamide cystitis model, 5 mg/kg i.p. in C57BL/6 mice

NOX2 bladder inflammation isoform selectivity

Cell-Based Potency vs. ML171 and VAS2870

In cell-based assays using HEK293 cells overexpressing NOX1, GKT137831 exhibits an IC50 of approximately 59 nM for NOX1 inhibition, while a separate report indicates IC50 values of 14 nM for NOX4 and 59 nM for NOX1 in cellular assays . In comparison, ML171, a NOX1-selective inhibitor, exhibits an IC50 of 0.25 µM (250 nM) for NOX1 in a similar HEK293-NOX1 recombinant cell system [1], indicating that GKT137831 is approximately 4-fold more potent on NOX1 in this assay format. VAS2870, a triazolo pyrimidine derivative, exhibits an IC50 of 77 nM in neutrophil assays but lacks the defined isoform selectivity of GKT137831 [2].

Cell-Based NOX1 IC50
Cross-study

59 nM vs. ML171 250 nM; VAS2870 lacks isoform selectivity

Higher cell-based potency reported; dual NOX1/4 profile retained

HEK293-NOX1 recombinant cells, Amplex Red readout

cell-based assay IC50 NOX1 selectivity

Setanaxib: Evidence-Based Applications


Liver Fibrosis and HSC Activation

GKT137831 (60 mg/kg/day oral) is validated for attenuating liver fibrosis in both preventive and therapeutic treatment paradigms in rodent models. In bile duct ligation (BDL) and CCl4-induced fibrosis models, GKT137831 significantly reduces ROS production, α-SMA expression, collagen deposition, and hepatocyte apoptosis, with efficacy comparable to genetic deletion of NOX4 [1]. This compound is the tool of choice for pharmacological interrogation of NOX4-dependent fibrotic pathways in vivo, offering a well-characterized alternative to genetic models and enabling translational studies of anti-fibrotic interventions.

Diabetic Complications: NOX1/4 ROS Signaling

GKT137831 (60 mg/kg/day oral) has demonstrated robust efficacy in preclinical models of diabetic nephropathy and diabetes-accelerated atherosclerosis. In diabetic ApoE−/− mice, GKT137831 treatment reduces ROS production, vascular inflammation, and atherosclerotic lesion area, while also attenuating profibrotic gene expression (CTGF, collagen IV, fibronectin) [2][3]. Given its superior pharmacokinetic profile compared to GKT136901 and its clinical validation in Phase 2 trials for diabetic nephropathy, GKT137831 is the preferred NOX1/4 inhibitor for studies of diabetes-associated vascular and renal pathology.

Validating NOX1/4 Selectivity in Mixed Systems

GKT137831 serves as a critical control compound for distinguishing NOX1/4-dependent from NOX2-dependent phenotypes. As demonstrated in the cyclophosphamide-induced cystitis model, GKT137831 (5 mg/kg i.p.) lacks protective effects in NOX2-driven pathology, whereas the NOX2 inhibitor GSK2795039 is highly effective [4]. This differential efficacy provides a powerful experimental framework: researchers can use GKT137831 alongside isoform-selective inhibitors (e.g., GSK2795039 for NOX2, ML171 for NOX1) to deconvolute the contributions of specific NOX isoforms in complex disease models. Procurement of GKT137831 as part of a NOX inhibitor panel enables rigorous mechanistic studies of isoform-specific ROS signaling.

Hypoxia-Induced Pulmonary Vascular Remodeling

In human pulmonary artery endothelial cells (HPAECs) and smooth muscle cells (HPASMCs), GKT137831 (5-20 µM) attenuates hypoxia-induced H2O2 release, cell proliferation, and TGF-β1 expression, while restoring PPARγ expression [5]. In vivo, GKT137831 (60 mg/kg/day oral) attenuates chronic hypoxia-induced right ventricular hypertrophy, vascular remodeling, and pulmonary cell proliferation [5]. These validated in vitro and in vivo protocols make GKT137831 a well-characterized tool for studying the role of NOX1/4 in pulmonary hypertension and hypoxic signaling pathways.

Application
Selection Property
Validation Focus
Liver fibrosis model studies
Dual NOX1/4 inhibition, oral PK profile
Fibrosis endpoint and hepatocyte apoptosis review
Diabetic nephropathy & atherosclerosis models
NOX1/4 ROS signaling pathway inhibition
Vascular and renal endpoint review
Isoform deconvolution in mixed pathology
Selective NOX1/4 inhibition without functional NOX2 engagement
Differential efficacy versus NOX2-selective inhibitors review
Pulmonary hypertension model studies
Attenuation of hypoxia-induced proliferation and ROS
Pulmonary vascular remodeling endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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